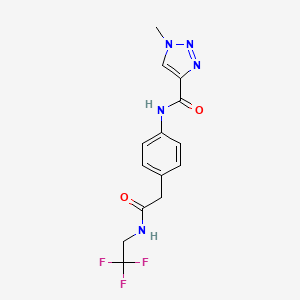

1-甲基-N-(4-(2-氧代-2-((2,2,2-三氟乙基)氨基)乙基)苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杀菌活性

该化合物已发现具有杀菌活性。 它已被用于开发高效且环保的农药 。 对六/七氟异丙基苯基基团是新的N-苯基酰胺化合物杀菌活性的关键片段 .

杀虫活性

该化合物对豇豆蚜虫表现出中等至良好的杀虫活性,浓度为400 μg/mL 。 一些化合物,例如I-4、II-a-10和III-26,在200 μg/mL的浓度下表现出高于78%的致死率 .

杀螨活性

化合物II-a-14对朱砂叶螨表现出61.1%的抑制率,浓度为200 μg/mL 。 这表明该化合物可用于开发杀螨剂。

对小菜蛾的活性

一些目标化合物在200 μg/mL的浓度下对小菜蛾表现出良好的杀虫活性 。 化合物I-1和II-a-15的死亡率分别为76.7%和70.0% .

构效关系(SAR)

对构效关系(SAR)的初步分析表明,杀虫和杀螨活性根据取代基类型和取代模式的不同而显著变化 .

抗真菌作用

化合物I-1、II-a-10、II-a-17和III-26表现出良好的抗真菌作用 。 这表明该化合物可用于开发抗真菌剂。

生物活性

1-Methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C14H15F3N2O3

- Molecular Weight : 316.28 g/mol

- CAS Number : 1422465-93-7

Pharmacological Profile

The biological activity of this compound is primarily attributed to its triazole moiety and the presence of the trifluoroethyl group, which enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Specifically:

- Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating effectiveness similar to or greater than standard antibiotics. For instance, compounds with trifluoromethyl groups have shown higher potency against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 - 8 | |

| Escherichia coli | 0.125 - 8 | |

| Pseudomonas aeruginosa | 0.25 - 16 |

Antifungal Activity

The triazole scaffold is also well-known for its antifungal properties:

- Fungal Inhibition : Compounds similar to the target molecule have shown potent antifungal activity against strains such as Candida albicans, with MIC values reported as low as 0.5 μg/mL .

Anticancer Activity

Triazoles have been increasingly recognized for their potential in cancer therapy:

- Mechanism of Action : The compound may exert anticancer effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Studies indicate that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features:

- Trifluoroethyl Group : Enhances lipophilicity and cellular uptake.

- Substituents on the Triazole Ring : Modifications at various positions can lead to increased potency against specific pathogens or cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Antibacterial Efficacy : A series of triazole compounds were synthesized and evaluated for their antibacterial properties against multi-drug resistant strains. The study found that modifications at the phenyl ring significantly improved activity against resistant strains compared to traditional antibiotics .

- Anticancer Research : In vitro studies demonstrated that certain triazole derivatives could inhibit tumor growth in breast cancer models by inducing apoptosis and inhibiting angiogenesis .

属性

IUPAC Name |

1-methyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O2/c1-22-7-11(20-21-22)13(24)19-10-4-2-9(3-5-10)6-12(23)18-8-14(15,16)17/h2-5,7H,6,8H2,1H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDLBAWGOMBEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。